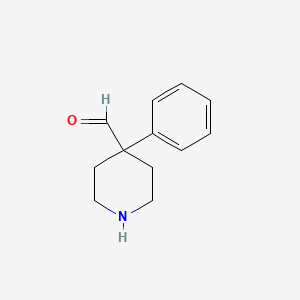

4-Phenyl-4-piperidinecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenyl-4-piperidinecarboxaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70851. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

PPCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified into derivatives that exhibit therapeutic properties.

- Pain Management : Compounds derived from PPCA have been studied for their analgesic properties, potentially providing alternatives to traditional pain medications with fewer side effects. For instance, derivatives have shown efficacy comparable to pethidine, a well-known analgesic, but with reduced addiction potential and side effects associated with opioid use .

- Neuroleptic Activity : Research indicates that certain piperidine derivatives can act as neuroleptics, which are used to manage psychotic disorders. This suggests that PPCA and its derivatives could be explored for developing new antipsychotic medications .

Synthesis of Biologically Active Molecules

PPCA is utilized as a building block in the synthesis of various biologically active molecules. Its versatility allows chemists to create a range of compounds with specific biological activities.

- Donepezil Analogues : PPCA has been employed in synthesizing analogues of donepezil, a drug used for treating Alzheimer’s disease. The synthesis involves the formation of 4-formyl piperidines through reactions like the Wittig reaction followed by hydrolysis, demonstrating PPCA's utility in creating compounds with high biological relevance .

- Enzyme Interaction Studies : As an aldehyde derivative, PPCA can form Schiff bases with amino acids and proteins, making it useful for studying enzyme interactions and mechanisms.

Chemical Research Applications

In addition to its medicinal applications, PPCA has significant implications in chemical research.

- Organic Synthesis : It is commonly used as an intermediate in synthesizing various organic compounds, including agrochemicals and specialty chemicals. Researchers have utilized it in multi-step synthetic routes to develop new chemical entities with desirable properties.

- Bioisosteric Modifications : The concept of bioisosterism has been applied to modify the phenyl group in PPCA derivatives to improve solubility and metabolic stability. This approach has led to the development of compounds with enhanced pharmacological profiles for various therapeutic targets .

Case Study 1: Analgesic Activity

A study evaluating the analgesic activity of piperidine derivatives derived from PPCA demonstrated significant pain relief comparable to conventional analgesics while minimizing addiction risks. The study utilized animal models to assess the efficacy and side effects of these new compounds .

Case Study 2: Donepezil Analogues

Research focused on synthesizing donepezil analogues from PPCA highlighted the importance of stereochemistry in enhancing acetylcholinesterase inhibition. The study revealed that specific modifications on the piperidine ring could lead to more potent inhibitors than donepezil itself, showcasing PPCA's role as a versatile precursor in drug design .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde moiety readily participates in nucleophilic additions. For example:

-

Grignard Reactions : Reacts with organomagnesium reagents (e.g., RMgX) to form secondary alcohols. This is critical in synthesizing derivatives for drug discovery .

-

Reductive Amination : Combines with primary or secondary amines under reducing conditions (e.g., NaBH₃CN) to form substituted amines, a key step in bioactive molecule synthesis .

Representative Conditions :

| Reaction Type | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | THF | 0°C → RT | 85% | |

| Reductive Amination | Benzylamine/NaBH₃CN | MeOH | RT | 78% |

Condensation Reactions

The compound undergoes Knoevenagel condensation with active methylene compounds (e.g., acetylacetone) in the presence of piperidine as a base catalyst . This reaction proceeds via:

-

Formation of an iminium intermediate.

-

Nucleophilic attack by the enolate.

-

Elimination of the catalyst to yield α,β-unsaturated carbonyl products.

Mechanistic Insights :

-

Rate-determining step: Enolate attack (free energy barrier: 13.7 kcal/mol ) .

-

Piperidine lowers the elimination barrier (14.1 kcal/mol vs. 23.4 kcal/mol for hydroxide), enhancing reaction efficiency .

Reduction and Oxidation

-

Reduction : The aldehyde group is reduced to a primary alcohol using agents like NaBH₄ (yield: >90%) .

-

Oxidation : While less common, strong oxidants (e.g., KMnO₄) can convert the aldehyde to a carboxylic acid under acidic conditions .

Synthetic Application :

In the synthesis of donepezil (Alzheimer’s drug), the aldehyde is a key intermediate. It undergoes stereospecific allylic alkylation to install the indanone moiety .

Schiff Base Formation

Reacts with amines to form imines, which are intermediates in heterocyclic synthesis. For example:

Conditions :

| Amine | Solvent | Catalyst | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH | AcOH | 82% |

Key Steps from Literature:

-

Swern Oxidation : Converts 4-phenylpiperidinemethanol to the aldehyde using oxalyl chloride/DMSO at -70°C (yield: 96%) .

-

Nitrile Reduction : 1-Benzylpiperidine-4-carbonitrile is reduced with DIBAL-H in toluene at -25–25°C to yield the aldehyde .

Optimized Parameters :

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Swern Oxidation | Oxalyl chloride/DMSO | -70°C | 15 min | 96% |

| DIBAL-H Reduction | DIBAL-H | -25–25°C | 0.5–2h | 89% |

Stability and Handling

Propriétés

Numéro CAS |

6952-94-9 |

|---|---|

Formule moléculaire |

C12H15NO |

Poids moléculaire |

189.25 g/mol |

Nom IUPAC |

4-phenylpiperidine-4-carbaldehyde |

InChI |

InChI=1S/C12H15NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |

Clé InChI |

XCENPWBBAXQVCG-UHFFFAOYSA-N |

SMILES |

C1CNCCC1(C=O)C2=CC=CC=C2 |

SMILES canonique |

C1CNCCC1(C=O)C2=CC=CC=C2 |

Key on ui other cas no. |

6952-94-9 |

Pictogrammes |

Acute Toxic; Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.